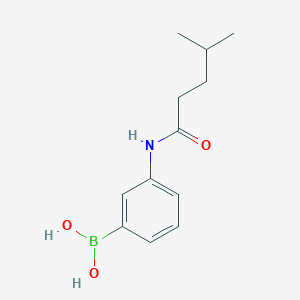

3-(4-Methylpentanamido)phenylboronic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(4-Methylpentanamido)phenylboronic acid is a boronic acid derivative characterized by its phenylboronic acid core and a 4-methylpentanamido group attached to the phenyl ring

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Methylpentanamido)phenylboronic acid typically involves the reaction of phenylboronic acid with 4-methylpentanoyl chloride in the presence of a suitable base, such as triethylamine, under anhydrous conditions. The reaction is usually carried out in an aprotic solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow chemistry to enhance efficiency and control reaction parameters more precisely. The use of automated systems for reagent addition and temperature control can help achieve higher yields and purity.

化学反応の分析

Types of Reactions: 3-(4-Methylpentanamido)phenylboronic acid can undergo various chemical reactions, including:

Oxidation: Oxidation reactions can convert the boronic acid group to boronic esters or borates.

Reduction: Reduction reactions can reduce the boronic acid group to boronic alcohols.

Substitution: Substitution reactions can replace the boronic acid group with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.

Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.

Major Products Formed:

Boronic esters and borates from oxidation reactions.

Boronic alcohols from reduction reactions.

Various substituted phenylboronic acids from substitution reactions.

科学的研究の応用

Medicinal Chemistry

Anticancer Activity

3-MPBA and its derivatives have shown promise in anticancer therapies. Boronic acids are known to inhibit proteasome activity, which is crucial for regulating protein degradation in cancer cells. This inhibition can lead to the accumulation of pro-apoptotic factors, thus promoting cancer cell death. Studies have demonstrated that phenylboronic acids can enhance the effectiveness of established chemotherapeutic agents by overcoming drug resistance mechanisms in various cancers, including lymphomas and sarcomas .

Synergistic Effects with Antibiotics

Research indicates that phenylboronic acids like 3-MPBA can act synergistically with β-lactam antibiotics against resistant bacterial strains. By inhibiting β-lactamases—enzymes that confer antibiotic resistance—these compounds can restore the efficacy of antibiotics such as meropenem and ceftazidime against resistant Gram-negative bacteria . This application is particularly relevant in the context of rising antibiotic resistance.

Drug Delivery Systems

Glucose-Responsive Drug Delivery

One of the most innovative applications of 3-MPBA is its incorporation into glucose-responsive drug delivery systems. The ability of boronic acids to form reversible covalent bonds with diols allows for the design of smart polymers that can release drugs in response to glucose levels. This property is particularly beneficial for diabetes management, where insulin delivery can be modulated based on blood sugar levels .

Nanoparticle Formulations

3-MPBA has been utilized in the development of boronate-functionalized nanoparticles for targeted drug delivery. These nanoparticles can improve the residence time of therapeutic agents at tumor sites due to enhanced mucoadhesive properties. For instance, studies have shown that chitosan nanoparticles modified with phenylboronic acid derivatives exhibit increased cellular uptake and improved anti-tumor activity compared to non-modified counterparts .

Biochemical Sensing

Sensor Development

Boronic acids are widely recognized for their ability to selectively bind to diols, making them ideal candidates for sensor development. 3-MPBA can be used to create sensors that detect glucose levels or other biomolecules through changes in fluorescence or conductivity upon binding events. This application is particularly relevant in developing diagnostic tools for diabetes and other metabolic disorders .

Case Studies

作用機序

The mechanism by which 3-(4-Methylpentanamido)phenylboronic acid exerts its effects involves its interaction with specific molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, which can modulate biological processes and enzyme activities.

類似化合物との比較

3-(4-Methylpentanamido)phenylboronic acid is unique compared to other similar compounds due to its specific structural features and reactivity. Some similar compounds include:

Phenylboronic acid: Lacks the 4-methylpentanamido group.

4-Methylpentanoyl chloride: Lacks the phenylboronic acid core.

Other boronic acid derivatives: May have different substituents on the phenyl ring or boronic acid group.

生物活性

3-(4-Methylpentanamido)phenylboronic acid is a compound of interest due to its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, supported by various studies and findings.

Chemical Structure

The compound features a phenylboronic acid moiety linked to a 4-methylpentanamido group, which may influence its interactions with biological systems. The presence of the boronic acid group is significant for its reactivity and potential biological applications.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of phenylboronic acids, including derivatives like this compound.

- Mechanism of Action : Boronic acids can inhibit bacterial growth by targeting specific virulence factors. For instance, compounds such as 3,5-diiodo-2-methoxyphenylboronic acid (DIMPBA) have demonstrated effectiveness against Vibrio harveyi and V. parahaemolyticus, showing minimum inhibitory concentrations (MICs) as low as 50 µg/mL . This suggests that similar derivatives may exhibit comparable antibacterial effects.

- Case Studies : A study focusing on the antibacterial properties of phenylboronic acids indicated that these compounds could disrupt biofilm formation and reduce motility in pathogenic bacteria . The aggregation of bacteria due to interactions with phenylboronic acids has also been noted, where larger aggregates resulted in increased antibacterial activity .

Anticancer Activity

Research has shown that phenylboronic acids can inhibit cancer cell migration and proliferation.

- Prostate Cancer : A study indicated that phenylboronic acid was more effective than boric acid in inhibiting the migration of prostate cancer cells. The treatment led to decreased activity of Rho family GTP-binding proteins, which are crucial for cell motility .

- Mechanistic Insights : The inhibition of actomyosin contractility was observed in DU-145 metastatic prostate cancer cells treated with phenylboronic acid, suggesting a targeted approach for cancer therapy .

Biochemical Applications

Phenylboronic acids have been explored for their ability to form complexes with biomolecules.

- Protein Conjugation : Research involving bovine serum albumin (BSA) conjugated with phenylboronic acid demonstrated that these conjugates could be used for targeted drug delivery systems . The binding affinity of these conjugates can be utilized in therapeutic applications where controlled release is necessary.

- Polymeric Systems : The development of polymeric nanoparticles functionalized with phenylboronic acids has shown promise in creating responsive drug delivery systems that can release therapeutic agents in a controlled manner based on environmental stimuli such as pH or glucose levels .

Summary of Findings

特性

IUPAC Name |

[3-(4-methylpentanoylamino)phenyl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18BNO3/c1-9(2)6-7-12(15)14-11-5-3-4-10(8-11)13(16)17/h3-5,8-9,16-17H,6-7H2,1-2H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMBYASWOTHSBET-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)NC(=O)CCC(C)C)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18BNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。